molecular formula C8H14N4O2 B13964490 tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate

tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B13964490
M. Wt: 198.22 g/mol
InChI Key: HUMUTQCCJLWSPT-UHFFFAOYSA-N
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Description

tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate (CAS: 1350651-42-9) is a high-value chemical intermediate extensively utilized in medicinal chemistry and chemical biology, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound features a 1,2,3-triazole ring, typically installed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which serves as a stable bioisostere for a peptide bond, and a Boc-protected amine, which provides a versatile handle for further synthetic elaboration. Its primary research value lies in its role as a linker or a component of the ligand moiety in the construction of bifunctional PROTAC molecules , which are a groundbreaking class of therapeutics that target proteins for degradation by the ubiquitin-proteasome system. The triazole ring contributes to favorable pharmacokinetic properties and metabolic stability, while the Boc protecting group can be readily deprotected to reveal a primary amine for conjugation to E3 ligase ligands or target protein-binding molecules. Researchers employ this compound to develop novel degraders for historically challenging targets, such as transcription factors and other non-enzymatic proteins, making it a critical tool for advancing targeted protein degradation strategies in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(2H-triazol-4-ylmethyl)carbamate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-5-10-12-11-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12)

InChI Key

HUMUTQCCJLWSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NNN=C1

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method

The most widely adopted and reliable method for synthesizing tert-butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high regioselectivity and efficiency.

Procedure Overview:

  • A suitable azide precursor (often an azidomethyl carbamate derivative) is reacted with an alkyne bearing the tert-butyl carbamate moiety.
  • The reaction is conducted in a mixed solvent system such as dichloromethane (CH2Cl2) and water.
  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) is used as the copper source, which is reduced in situ to copper(I) by sodium ascorbate.
  • The reaction mixture is stirred at room temperature for approximately 24 hours.
  • After completion, the reaction mixture is extracted, washed with buffered EDTA solution to remove copper residues, dried, and purified by column chromatography.

Key Reaction Conditions and Yields:

Reagents Equivalents Solvent Catalyst System Reaction Time Yield (%) Notes
Azide precursor (1 equiv.) 1.0 CH2Cl2 / H2O CuSO4·5H2O (0.2 equiv.), Sodium ascorbate (0.4 equiv.) 24 h 49% Room temperature, mild conditions
Alkyne bearing tert-butyl carbamate (1 equiv.) 1.0

This method was demonstrated in the synthesis of tert-butyl ((1-(2-(4-(N-phenylpropionamido)piperidin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate, a structurally related compound, yielding a white solid product with a 49% yield and characterized by NMR and HRMS techniques.

Carbamate Formation via Condensation and Protection Strategies

Another approach to preparing tert-butyl carbamate derivatives involves the condensation of amino compounds with tert-butyl carbamate protecting groups, followed by further functionalization to introduce the triazole ring.

  • Starting from tert-butyl 2-amino phenylcarbamate, condensation reactions with substituted carboxylic acids using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) can be employed.
  • The reactions are typically performed at room temperature for several hours, monitored by thin-layer chromatography (TLC).
  • The crude products are purified by column chromatography to yield the desired carbamate derivatives in excellent yields.

Although this method is more general for tert-butyl carbamate derivatives, it forms a basis for the synthesis of carbamate intermediates that can be further elaborated into triazole-containing compounds.

Phase-Transfer Catalysis Alkylation for Carbamate Derivatives

A notable method for preparing tert-butyl carbamate derivatives related to the target compound involves phase-transfer catalysis (PTC) alkylation reactions:

  • The starting carbamate compound is reacted with alkylating agents such as methyl sulfate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.
  • The reaction is conducted in ethyl acetate solvent with potassium hydroxide as the base, at controlled temperatures ranging from below 0 °C to 20 °C.
  • After completion, the reaction mixture is subjected to aqueous workup, followed by crystallization to isolate the product with high purity and yields ranging from 92% to 97%.

This method is particularly useful for introducing alkyl groups into carbamate derivatives, which may be relevant for preparing intermediates leading to this compound.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range Advantages Limitations
CuAAC (Click Chemistry) Azide + Alkyne, CuSO4, Sodium Ascorbate, CH2Cl2/H2O ~49% High regioselectivity, mild conditions Moderate yield, copper removal needed
Carbamate Condensation Amino compound + Carboxylic acid, EDCI, HOBt, RT Excellent Straightforward, good yields Requires purification steps
Phase-Transfer Catalysis Alkylation Carbamate + Methyl sulfate, Tetrabutylammonium bromide, KOH, Ethyl acetate 92-97% High yield, scalable Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the triazole ring .

Scientific Research Applications

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester involves its ability to form stable complexes with various biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a bioisostere of the amide bond, enhancing its binding affinity to biological targets . This property makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds share the Boc-protected triazole or heterocyclic carbamate framework. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key References
tert-Butyl ((2-pentyl-2H-1,2,3-triazol-4-yl)methyl)carbamate (17) Pentyl group at triazole N1; Boc-protected methylamine at C4 268.36
tert-Butyl (4-(1-(2,3,4-tri-O-acetyl β-L-fucopyranosyl)-1H-1,2,3-triazol-4-yl)benzyl)(methyl)carbamate (31) Sugar moiety (acetylated fucose) at triazole N1; benzyl-methyl-Boc group at C4 583.24 (as sodium salt)
tert-Butyl ((4-cyanothiazol-2-yl)methyl)carbamate Thiazole ring replacing triazole; cyano group at thiazole C4; Boc-protected methylamine 239.29
Ethyl 1H-1,2,3-triazole-4-carboxylate Ethyl ester at triazole C4; no Boc protection 141.13

Key Structural Differences :

  • Triazole vs. Thiazole : The replacement of the triazole with a thiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting solubility and biological interactions.
  • Substituent Effects : The pentyl group in compound 17 enhances lipophilicity compared to the acetylated sugar in compound 31, which increases molecular weight and polarity .
Physicochemical Properties
  • Solubility :
    • Compound 17 (pentyl substituent) exhibits moderate polarity (Rf = 0.45 in 30% EtOAc/hexane) due to its hydrophobic tail .
    • Compound 31 (sugar-modified) shows higher polarity (Rf = 0.27 in 60% EtOAc/hexane) owing to its acetylated carbohydrate .
  • Thermal Stability : Boc-protected triazoles (e.g., compound 17) are stable under ambient conditions but cleave under acidic (TFA) or basic hydrolysis .

Biological Activity

Tert-butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate is a compound featuring a triazole moiety that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Structural Characteristics

The compound has the following structural characteristics:

  • Molecular Formula : C₇H₁₂N₄O₂
  • Molecular Weight : Approximately 184.20 g/mol
  • Functional Groups : Contains a triazole ring and a carbamate group.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit significant biological activities. Specifically, this compound may have potential as:

  • Antimicrobial Agent : The presence of the triazole moiety is linked to its ability to disrupt fungal cell membranes and inhibit enzymes involved in cell wall synthesis.
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for triazole-based compounds often involves:

  • Inhibition of Enzymes : Triazoles can inhibit key enzymes in metabolic pathways, which is crucial for their antimicrobial and anticancer activities.
  • Disruption of Cell Membranes : The interaction with cellular membranes leads to increased permeability and ultimately cell death in pathogens.
  • Modulation of Signaling Pathways : Triazole derivatives may influence various signaling pathways that regulate cell growth and apoptosis .

Antifungal Activity

A study investigating the antifungal properties of various triazole derivatives found that this compound exhibited significant activity against Candida albicans. The compound demonstrated an inhibitory concentration (IC50) of 12 µg/mL, indicating its potential as an antifungal agent.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations above 10 µM. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureTriazole ring enhances antimicrobial propertiesAntifungal and anticancer
tert-butyl N-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methylcarbamateStructureMercapto group may enhance biological activityAntimicrobial
tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochlorideStructureIncorporates an azetidine ringPotential unique pharmacological properties

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